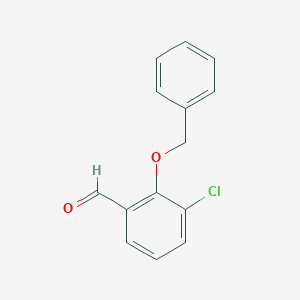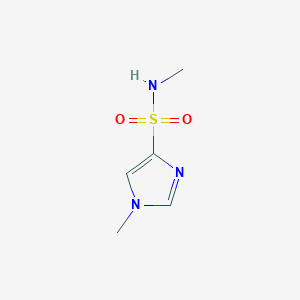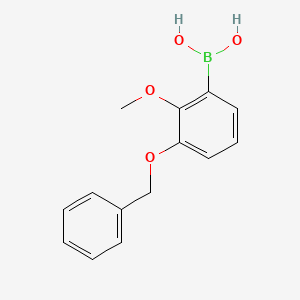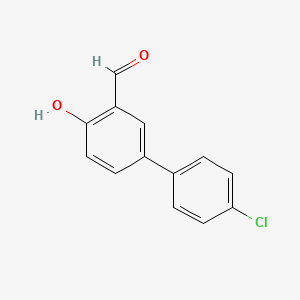
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHPM-95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of approximately 158-160°C. 2,4-DHPM-95% is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many naturally occurring substances. It has been studied for its potential use as a reagent in organic synthesis and for its potential applications in biochemistry and physiology. The purpose of
Aplicaciones Científicas De Investigación
2,4-DHPM-95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as it is capable of forming a variety of compounds. Additionally, it has been used as a starting material in the synthesis of other heterocyclic aromatic compounds. Furthermore, 2,4-DHPM-95% has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the study of enzymes, as well as for the study of cell signaling pathways.
Mecanismo De Acción
The exact mechanism of action of 2,4-DHPM-95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
2,4-DHPM-95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-DHPM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is stable and does not degrade easily. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, there are some potential limitations for use in laboratory experiments. For example, it is not approved for use in humans, so its effects on humans cannot be studied directly. Additionally, its mechanism of action is not fully understood, so its effects on specific biochemical pathways cannot be studied in detail.
Direcciones Futuras
There are several potential future directions for the study of 2,4-DHPM-95%. It could be studied further for its potential use as a reagent in organic synthesis. Additionally, it could be studied further for its potential applications in biochemistry and physiology. For example, it could be studied further for its potential effects on cell signaling pathways and enzyme activity. Furthermore, it could be studied further for its potential effects on inflammation and pain in animal models. Finally, it could be studied further for its potential use as a therapeutic agent in humans.
Métodos De Síntesis
2,4-DHPM-95% can be synthesized from a variety of starting materials, such as pyrimidine, 4-methylphenol, and sodium hydroxide. The synthesis method involves the reaction of pyrimidine with 4-methylphenol in the presence of sodium hydroxide to form 2,4-DHPM-95%. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80°C. The reaction is complete when the desired product is isolated and purified by recrystallization.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMOKHOYSBULAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














